

# Bevasiranib: A Comparative Analysis of its Efficacy as Monotherapy versus Adjunct Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Bevasiranib sodium |           |
| Cat. No.:            | B10858692          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Bevasiranib, a small interfering RNA (siRNA) therapeutic, was developed to inhibit the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis in wet age-related macular degeneration (AMD). Its novel mechanism of action, which involves silencing the gene responsible for VEGF production, positioned it as a potential standalone treatment (monotherapy) and as a supplemental treatment (adjunct therapy) to existing anti-VEGF agents like ranibizumab. However, the clinical development of bevasiranib was ultimately halted. This guide provides a comparative overview of the intended therapeutic strategies for bevasiranib, summarizing the available data from its clinical trials.

### **Executive Summary**

Bevasiranib was investigated in clinical trials for wet AMD as both a monotherapy and as an adjunct therapy to ranibizumab. Early-phase trials of bevasiranib monotherapy suggested a favorable safety profile and initial signs of efficacy. The adjunct therapy approach, explored in the later-stage COBALT and CARBON studies, aimed to reduce the treatment burden of frequent anti-VEGF injections. These Phase 3 trials, however, were terminated before completion as they were deemed unlikely to meet their primary efficacy endpoints. Consequently, a direct and conclusive comparison of the efficacy of bevasiranib as a monotherapy versus an adjunct therapy based on completed, robust clinical trial data is not possible. This guide presents the available information from the respective clinical trial



programs to offer a comparative perspective on their intended goals, methodologies, and reported outcomes.

### **Data Presentation**

Due to the termination of the adjunct therapy trials, a direct comparison of quantitative outcomes is limited. The following tables summarize the intended primary endpoints and available qualitative results for both bevasiranib monotherapy and adjunct therapy.

Table 1: Comparison of Bevasiranib Monotherapy and Adjunct Therapy Clinical Trial Data

| Parameter               | Bevasiranib Monotherapy<br>(C.A.R.E. Study - Phase 2)                                                                       | Bevasiranib as Adjunct<br>Therapy (COBALT Study -<br>Phase 3)                                                                                       |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint        | To evaluate the safety and preliminary efficacy of bevasiranib.                                                             | To assess whether bevasiranib administered every 8 or 12 weeks is non-inferior to ranibizumab administered every 4 weeks in preventing vision loss. |
| Key Secondary Endpoints | Change in best-corrected visual acuity (BCVA), change in central retinal thickness (CRT), time to rescue medication.        | Mean change in BCVA, proportion of patients gaining ≥15 letters, number of ranibizumab injections.                                                  |
| Reported Efficacy       | Showed a trend toward dose-<br>dependent efficacy across<br>multiple endpoints including<br>near vision and lesion size.[1] | Preliminary data showed some "activity" when used adjunctively with ranibizumab, but the trial was unlikely to meet its primary endpoint.[2]        |
| Safety                  | Reported to be safe and well-tolerated.[1]                                                                                  | No new safety concerns were raised upon termination of the trial.                                                                                   |



### Experimental Protocols Bevasiranib Monotherapy: The C.A.R.E. Study (Phase 2)

The "Cand5 Anti-VEGF RNAi Evaluation" (C.A.R.E.) study was a randomized, double-masked, multicenter trial designed to assess the safety and preliminary efficacy of bevasiranib as a monotherapy for wet AMD.

- Patient Population: The study enrolled patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.
- Intervention: Patients were administered intravitreal injections of bevasiranib at varying dose levels.
- Primary Outcome Measures: The primary focus was on the safety and tolerability of bevasiranib.
- Secondary Outcome Measures: Efficacy was evaluated through changes in Best-Corrected Visual Acuity (BCVA), measurements of central retinal thickness (CRT) using optical coherence tomography (OCT), and the need for rescue therapy with an approved anti-VEGF agent.

### Bevasiranib as Adjunct Therapy: The COBALT Study (Phase 3)

The "Combining Bevasiranib and Lucentis Therapy" (COBALT) study was a Phase 3, randomized, double-masked, active-controlled trial intended to evaluate the efficacy and safety of bevasiranib as an adjunct maintenance therapy to ranibizumab.

- Patient Population: The trial enrolled patients with wet AMD who were candidates for anti-VEGF therapy.
- Intervention: The study had three treatment arms:
  - Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 8 weeks.
  - Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 12 weeks.



- Ranibizumab 0.5 mg monthly (monotherapy control arm).
- Primary Outcome Measure: The primary endpoint was the mean change in BCVA from baseline to a prespecified time point, assessing the non-inferiority of the bevasiranib adjunct regimens compared to ranibizumab monotherapy.
- Secondary Outcome Measures: These included the proportion of patients gaining or losing a
  certain number of letters on the ETDRS eye chart and the number of ranibizumab injections
  required over the study period.

## Mandatory Visualization VEGF Signaling Pathway and Bevasiranib's Mechanism of Action





Click to download full resolution via product page

Caption: VEGF signaling pathway and the inhibitory action of bevasiranib.

### **Experimental Workflow: COBALT Study (Adjunct Therapy)**





Click to download full resolution via product page

Caption: Intended experimental workflow of the COBALT study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5)
   In Wet AMD BioSpace [biospace.com]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bevasiranib: A Comparative Analysis of its Efficacy as Monotherapy versus Adjunct Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858692#efficacy-of-bevasiranib-as-an-adjunct-therapy-vs-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com